3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide
Description
The compound 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide (hereafter referred to as Compound A) is a structurally complex molecule featuring a 1,3-dioxoisoindole core linked to a tetrahydroisoquinoline sulfonamide moiety via a propanamide bridge.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3-(1,3-dioxoisoindol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c26-20(10-13-25-21(27)18-7-3-4-8-19(18)22(25)28)23-11-14-31(29,30)24-12-9-16-5-1-2-6-17(16)15-24/h1-8H,9-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFLMAXNVBYNBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse scientific literature.
- Molecular Formula : C18H20N2O4S
- Molecular Weight : 368.43 g/mol
- IUPAC Name : 3-(1,3-dioxoisoindol-2-yl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide
The compound's biological activity is primarily attributed to its interaction with various molecular targets in the body. It is believed to act as an enzyme inhibitor and receptor modulator, influencing several biochemical pathways crucial for cellular function and signaling.
Key Mechanisms Include :
- Dopamine Receptor Modulation : Similar compounds have shown significant activity at dopamine D2 receptors, which are pivotal in neurological functions and disorders .
- Apoptosis Induction : Research indicates that derivatives of tetrahydroisoquinoline can induce apoptosis in cancer cells through caspase activation pathways .
Biological Activity
The biological activity of this compound can be categorized into several areas:
Anticancer Activity
Studies have demonstrated that the compound exhibits potent anticancer properties by inducing apoptosis in various cancer cell lines. For instance:
- Caspase Activation : The compound has been shown to activate caspase pathways leading to programmed cell death in Jurkat cells .
Neuroprotective Effects
The structural similarities with known neuroprotective agents suggest potential benefits in neurodegenerative diseases:
- Dopamine D2 Receptor Blockade : The compound may provide protective effects against dopaminergic neuron degeneration by modulating dopamine receptor activity .
Antimicrobial Properties
Preliminary studies suggest that isoindole derivatives possess antimicrobial activities against various pathogens. Further research is needed to elucidate the specific mechanisms involved.
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds:
Scientific Research Applications
Cancer Treatment
One of the most promising applications of this compound is in the field of oncology. Research has indicated that derivatives of isoindole compounds exhibit significant anti-cancer properties. Specifically, compounds similar to 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide are being investigated for their ability to target specific cancer pathways.
Mechanism of Action :
- The compound functions as an inhibitor of certain proteins involved in tumor growth and metastasis. It has been shown to degrade IKZF2 protein levels selectively, which is associated with various cancers such as non-small cell lung cancer and triple-negative breast cancer .
Neuroprotective Effects
Research suggests that isoindole derivatives may also possess neuroprotective properties. The ability to modulate neuroinflammatory responses makes these compounds potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Case Study :
A study demonstrated that a related isoindole compound reduced neuroinflammation in animal models of Alzheimer's disease. The findings indicated a significant decrease in markers associated with neuroinflammation following treatment .
Bioactivity and Pharmacology
The bioactivity of This compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Inhibits tumor growth by degrading IKZF proteins |
| Neuroprotective | Reduces neuroinflammation; potential treatment for neurodegeneration |
| Antimicrobial | Exhibits activity against certain bacterial strains |
Synthesis and Development
The synthesis of this compound involves several steps that include the formation of the isoindole core followed by the introduction of the tetrahydroisoquinoline sulfonamide moiety. Recent advancements in synthetic methodologies have improved yields and purity of such compounds.
Synthetic Pathway Overview:
- Formation of Isoindole Core : Utilizing cyclization reactions to form the dioxoisoindole structure.
- Sulfonamide Attachment : Employing sulfonation techniques to attach the tetrahydroisoquinoline moiety.
- Final Modifications : Adjusting functional groups to enhance bioactivity and solubility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
Compound A shares the 3-(1,3-dioxoisoindol-2-yl)propanamide backbone with several derivatives (Table 1). Key differences arise in the substituents on the propanamide nitrogen, which dictate physicochemical properties and biological interactions.
Table 1: Structural and Physicochemical Comparisons
Hypothetical Pharmacological Profiles
Target Engagement
- Compound A: The tetrahydroisoquinoline sulfonamide may target serotonin or dopamine receptors due to structural resemblance to endogenous ligands. The sulfonamide group could also inhibit carbonic anhydrases or matrix metalloproteinases .
- Thiazole Derivative () : Thiazole-containing compounds frequently inhibit kinases (e.g., JAK2 or EGFR) or bacterial enzymes (e.g., dihydrofolate reductase) .
- 3-Methylphenyl Derivative () : Aryl groups are common in COX-2 inhibitors or estrogen receptor modulators, though specific activity remains speculative .
ADME Properties
- Compound A: The sulfonamide and tetrahydroisoquinoline groups may reduce oral bioavailability due to high polarity, necessitating prodrug strategies.
- ’s Pyrazole Derivative : High molecular weight (467.52 g/mol) and steric bulk could limit blood-brain barrier penetration, favoring peripheral targets .
Q & A
Q. What synthetic strategies are typically employed to construct this compound?
The compound is synthesized via multi-step routes involving:
- Isoindole-1,3-dione derivatization : Activated phthalic anhydride derivatives react with amines to form the isoindole-dione core .
- Sulfonylation of tetrahydroisoquinoline : Sulfonyl chloride intermediates are coupled to ethylenediamine derivatives under controlled pH (6–8) and low-temperature conditions (0–5°C) .
- Amide coupling : Propanamide linkages are formed using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or DCM . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization .
Q. Which analytical techniques are critical for structural validation?
- NMR spectroscopy : H and C NMR confirm regioselectivity of sulfonylation and amide bond formation (e.g., δ 2.8–3.2 ppm for CHSO groups) .
- HPLC-MS : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients and ESI+ ionization .
- X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydroisoquinoline sulfonyl moiety .
Q. What biological activities are associated with its structural motifs?
- Isoindole-dione : Known for kinase inhibition and apoptotic activity in cancer cell lines .
- Tetrahydroisoquinoline sulfonyl : Enhances blood-brain barrier penetration and modulates GPCRs (e.g., serotonin receptors) .
- Propanamide linker : Improves solubility and metabolic stability compared to ester analogs . Preliminary assays suggest antiproliferative activity (IC 5–20 µM in HeLa cells) and anti-inflammatory effects (NF-κB inhibition) .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonylation step?
- Solvent selection : Use DCM/water biphasic systems to minimize hydrolysis of sulfonyl chloride .
- Temperature control : Maintain 0–5°C to suppress side reactions (e.g., sulfonate ester formation) .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation . Computational modeling (DFT calculations) predicts optimal transition states for regioselective sulfonylation .
Q. How should contradictory biological activity data be resolved?
- Comparative assays : Test the compound alongside structural analogs (e.g., benzothiazole vs. tetrahydroisoquinoline derivatives) to isolate pharmacophore contributions .
- Target profiling : Use kinase panels or GPCR-binding assays to identify off-target effects .
- Metabolite analysis : LC-MS/MS detects degradation products that may interfere with activity .
Q. What computational methods predict receptor-ligand interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to FPR2 (formyl-peptide receptor 2), highlighting hydrogen bonds with Arg205 and hydrophobic interactions with Leu110 .
- Molecular dynamics (MD) : Simulate ligand-receptor stability in physiological conditions (e.g., 100 ns trajectories in explicit solvent) .
- QSAR modeling : Correlate substituent effects (e.g., sulfonyl vs. carbonyl groups) with IC values .
Q. What strategies improve aqueous solubility for in vivo studies?
- Prodrug design : Introduce phosphate or PEG groups at the isoindole-dione nitrogen .
- Co-solvent systems : Use cyclodextrin complexes or micellar formulations (e.g., Cremophor EL) .
- Salt formation : React with hydrochloric acid or sodium hydroxide to generate ionizable species .
Methodological Notes
- Stereochemical purity : Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, critical for receptor selectivity studies .
- Stability testing : Monitor degradation in PBS (pH 7.4) at 37°C over 72 hours via UV-HPLC .
- In silico validation : Use COSMO-RS simulations to predict solubility and partition coefficients .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
